molecular formula C10H6Cl4O2 B12547942 1,4-Bis(dichloroacetyl)benzene

1,4-Bis(dichloroacetyl)benzene

Cat. No.: B12547942
M. Wt: 300.0 g/mol
InChI Key: YPBRIRUXJMRLSG-UHFFFAOYSA-N
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Description

1,4-Bis(dichloroacetyl)benzene is an organic compound with the molecular formula C10H6Cl4O2 It consists of a benzene ring substituted with two dichloroacetyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(dichloroacetyl)benzene can be synthesized through the reaction of terephthaloyl chloride with dichloroacetic acid in the presence of a catalyst such as dimethylaminopyridine (DMAP). The reaction typically occurs in a solvent like benzene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dichloroacetyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The dichloroacetyl groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 1,4-bis(chloroacetyl)benzene.

    Oxidation Reactions: Oxidation can lead to the formation of terephthalic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1,4-bis(chloroacetyl)benzene.

    Oxidation: Formation of terephthalic acid derivatives.

Scientific Research Applications

1,4-Bis(dichloroacetyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(dichloroacetyl)benzene involves its interaction with molecular targets such as enzymes. The dichloroacetyl groups can act as electrophiles, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(chloroacetyl)benzene
  • 1,4-Bis(trichloromethyl)benzene
  • 1,4-Bis(difluoromethyl)benzene

Uniqueness

Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and industrial applications .

Properties

Molecular Formula

C10H6Cl4O2

Molecular Weight

300.0 g/mol

IUPAC Name

2,2-dichloro-1-[4-(2,2-dichloroacetyl)phenyl]ethanone

InChI

InChI=1S/C10H6Cl4O2/c11-9(12)7(15)5-1-2-6(4-3-5)8(16)10(13)14/h1-4,9-10H

InChI Key

YPBRIRUXJMRLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl

Origin of Product

United States

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